molecular formula C34H26N4O4 B14266189 N~1~,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide CAS No. 137707-32-5

N~1~,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide

Cat. No.: B14266189
CAS No.: 137707-32-5
M. Wt: 554.6 g/mol
InChI Key: QMKFSZUNGMORFW-UHFFFAOYSA-N
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Description

N~1~,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide is a complex organic compound with a molecular formula of C38H28N4O4. This compound is known for its unique structural properties, which include four phenyl groups attached to a benzene ring with four amide groups. These structural features make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide typically involves the reaction of benzene-1,2,4,5-tetracarboxylic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is then heated to a temperature range of 100-150°C to complete the synthesis.

Industrial Production Methods

In an industrial setting, the production of N1,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N~1~,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a molecular probe in biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N1,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetraphenylbenzene: A structurally similar compound with four phenyl groups attached to a benzene ring but lacking the amide groups.

    1,2,4,5-Tetramethylbenzene: Another similar compound with four methyl groups attached to a benzene ring.

Uniqueness

N~1~,N~2~,N~4~,N~5~-Tetraphenylbenzene-1,2,4,5-tetracarboxamide is unique due to the presence of both phenyl and amide groups, which confer distinct chemical and biological properties. The amide groups enhance its ability to form hydrogen bonds, making it a valuable compound in the design of molecular probes and therapeutic agents.

Properties

CAS No.

137707-32-5

Molecular Formula

C34H26N4O4

Molecular Weight

554.6 g/mol

IUPAC Name

1-N,2-N,4-N,5-N-tetraphenylbenzene-1,2,4,5-tetracarboxamide

InChI

InChI=1S/C34H26N4O4/c39-31(35-23-13-5-1-6-14-23)27-21-29(33(41)37-25-17-9-3-10-18-25)30(34(42)38-26-19-11-4-12-20-26)22-28(27)32(40)36-24-15-7-2-8-16-24/h1-22H,(H,35,39)(H,36,40)(H,37,41)(H,38,42)

InChI Key

QMKFSZUNGMORFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2C(=O)NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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